molecular formula C11H10O2 B8760980 (4-Phenylfuran-3-yl)methanol CAS No. 136688-84-1

(4-Phenylfuran-3-yl)methanol

Cat. No. B8760980
CAS RN: 136688-84-1
M. Wt: 174.20 g/mol
InChI Key: PIFIVNZGERIFBY-UHFFFAOYSA-N
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Description

(4-Phenylfuran-3-yl)methanol is a useful research compound. Its molecular formula is C11H10O2 and its molecular weight is 174.20 g/mol. The purity is usually 95%.
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properties

CAS RN

136688-84-1

Product Name

(4-Phenylfuran-3-yl)methanol

Molecular Formula

C11H10O2

Molecular Weight

174.20 g/mol

IUPAC Name

(4-phenylfuran-3-yl)methanol

InChI

InChI=1S/C11H10O2/c12-6-10-7-13-8-11(10)9-4-2-1-3-5-9/h1-5,7-8,12H,6H2

InChI Key

PIFIVNZGERIFBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=COC=C2CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

LiAlH4 (1.0M solution in hexane 1.14 ml, 1.14 mmol) was added dropwise to a solution of ethyl-4-phenyl-3-furoate (246 mg, assumed 1.28 mmol) in tetrahydrofuran (20 ml) at 0 degrees under argon. The solution was stirred and was allowed to warm to room temperature gradually over 1/2 hour. The mixture was quenched with saturated ammonium chloride and the organics were extracted into ethyl ether, and washed with H2O. Evaporation of the dried (magnesium sulfate) extracts gave an oil, which was purified by flash chromatography on silica using 20% ethyl acetate/hexanes. This was further purified by recrystallation (hexane/ethyl ether) to give the title compound as pale yellow crystals.
Quantity
1.14 mL
Type
reactant
Reaction Step One
Name
ethyl-4-phenyl-3-furoate
Quantity
246 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

LiAlH4 (1.0 M solution in hexane 1.14 ml, 1.14 mmol) was added dropwise to a solution of ethyl-4-phenyl-3-furoate, (246 mg, assumed 1.28 mmol) in tetrahydrofuran (20 ml) at 0 degrees under argon. The solution was stirred and was allowed to warm to room temperature gradually over 1/2hour. The mixture was quenched with saturated ammonium chloride and the organics were extracted into ethyl ether, and washed with H2O. Evaporation of the dried (magnesium sulfate) extracts gave an oil, which was purified by flash chromatography on silica using 20% ethyl acetate/hexanes. This was further purified by recrystallation (hexane/ethyl ether) to give the title compound as pale yellow crystals.
Quantity
1.14 mL
Type
reactant
Reaction Step One
Name
ethyl-4-phenyl-3-furoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Prepare a solution of 4-phenylfuran-3-carboxylic acid ethyl ester (3.9 g, 18.1 mmol) in toluene (20 mL) under nitrogen at −78° C. Add a 1.0 M solution of Diisobutyl aluminium hydride in methylene chloride (35 mL, 35.0 mmol). Stir the reaction mixture for 1 hour, quench with water, and pour into 10% Rochelle's salt (200 mL). Extract the aqueous phase with ethyl acetate (2×200 mL). Wash the organic phase with brine (100 mL), dry (Na2SO4), filter, and concentrate. Flash chromatography on silica gel eluting with 4:1 Hex/ethyl acetate to afford 2.3 g of (4-phenylfuran-3-yl)methanol. 1H NMR (CDCl3) δ 7.51-7.58 (m, 4H), 7.30-7.45 (m, 3H), 4.67 (d, J=5 Hz, 2H).
Name
4-phenylfuran-3-carboxylic acid ethyl ester
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

LiAlH4 (1.0 M solution in hexane 1.14 ml, 1.14 mmol) was added dropwise to a solution of ethyl-4-phenyl-3-furoate (Compound 52, 246 mg, assumed 1.28 mmol) in tetrahydrofuran (20 ml) at 0 degrees under argon. The solution was stirred and was allowed to warm to room temperature gradually over 1/2 hour. The mixture was quenched with saturated ammonium chloride and the organics were extracted into ethyl ether, and washed with H2O. Evaporation of the dried (magnesium sulfate) extracts gave an oil, which was purified by flash chromatography on silica using 20% ethyl acetate/hexanes. This was further purified by recrystallation (hexane/ethyl ether) to give the title compound as pale yellow crystals.
Quantity
1.14 mL
Type
reactant
Reaction Step One
Name
ethyl-4-phenyl-3-furoate
Quantity
246 mg
Type
reactant
Reaction Step One
Name
Compound 52
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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